N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide
Overview
Description
N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a sulfamoyl group, a phenyl ring, and a dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,6-dichlorobenzyl chloride, which is then reacted with a suitable thiol to form the corresponding sulfanyl derivative. This intermediate is further reacted with ethylamine and subsequently with a sulfonyl chloride to introduce the sulfamoyl group. The final step involves the acetylation of the phenyl ring to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield corresponding amines or thiols.
Substitution: The dichlorobenzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzyl moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[4-({2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}sulfamoyl)phenyl]acetamide can be compared with other similar compounds, such as:
- N-(4-((pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide
- N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
- Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-
These compounds share structural similarities but differ in their specific substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethylsulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2/c1-12(22)21-13-5-7-14(8-6-13)26(23,24)20-9-10-25-11-15-16(18)3-2-4-17(15)19/h2-8,20H,9-11H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSZGAOWUUSADN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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